molecular formula C9H17NO2 B13260552 Cyclopentyl 4-aminobutanoate

Cyclopentyl 4-aminobutanoate

Cat. No.: B13260552
M. Wt: 171.24 g/mol
InChI Key: JLIGNTKRVAHUHG-UHFFFAOYSA-N
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Description

It is a derivative of gamma-aminobutyric acid, an inhibitory neurotransmitter in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 4-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of cyclopentanol with 4-aminobutanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the esterification process to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as lipases, can also be explored to achieve high selectivity and efficiency in the esterification process .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 4-aminobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentyl 4-aminobutanoic acid.

    Reduction: Reduction reactions can convert it back to its alcohol form, cyclopentanol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopentyl 4-aminobutanoic acid.

    Reduction: Cyclopentanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclopentyl 4-aminobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential as neurotransmitter analogs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of cyclopentyl 4-aminobutanoate involves its interaction with specific molecular targets in the central nervous system. As a derivative of gamma-aminobutyric acid, it may modulate the activity of gamma-aminobutyric acid receptors, leading to inhibitory effects on neurotransmission. This modulation can result in various physiological effects, including sedation and anxiolysis .

Comparison with Similar Compounds

  • Cyclopentyl 4-aminobutanoic acid
  • Cyclopentanol
  • Gamma-aminobutyric acid

Comparison: Cyclopentyl 4-aminobutanoate is unique due to its ester functional group, which imparts different chemical properties compared to its acid and alcohol counterparts. This esterification can enhance its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects more efficiently .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

cyclopentyl 4-aminobutanoate

InChI

InChI=1S/C9H17NO2/c10-7-3-6-9(11)12-8-4-1-2-5-8/h8H,1-7,10H2

InChI Key

JLIGNTKRVAHUHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CCCN

Origin of Product

United States

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